Technical Guide: Synthesis and Characterization of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
Technical Guide: Synthesis and Characterization of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. Due to the absence of direct literature on this specific molecule, this guide leverages established organic chemistry principles and data from structurally analogous compounds to provide a comprehensive theoretical framework for its synthesis and analysis. The proposed synthesis involves a multi-step sequence commencing with the formation of the key intermediate, 3-[2-(ethylamino)-1-hydroxyethyl]phenol, followed by a chemoselective pivaloylation of the phenolic hydroxyl group, and concluding with the formation of the hydrochloride salt. This document provides detailed experimental protocols for each synthetic step and a thorough projection of the expected analytical data, including NMR, IR, and mass spectrometry, to aid in the identification and characterization of the target compound.
Proposed Synthetic Pathway
The synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride can be envisioned through a three-stage process. The initial stage focuses on the construction of the core amino alcohol structure. The second stage involves the selective esterification of the phenolic hydroxyl group. The final stage is the conversion of the synthesized amine to its hydrochloride salt for improved stability and solubility.
A logical and efficient workflow for the synthesis is depicted below:
Figure 1: Proposed synthetic workflow for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.
Experimental Protocols
Stage 1: Synthesis of 3-[2-(ethylamino)-1-hydroxyethyl]phenol
2.1.1. Synthesis of α-Bromo-3'-hydroxyacetophenone
To a solution of 3'-hydroxyacetophenone (1 eq.) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 eq.) dropwise at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization.
2.1.2. Synthesis of 3'-Hydroxy-α-(ethylamino)acetophenone
The crude α-bromo-3'-hydroxyacetophenone (1 eq.) is dissolved in a polar aprotic solvent like acetonitrile. To this solution, an excess of ethylamine (2-3 eq.) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between a dilute acid (e.g., 1 M HCl) and an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified with a suitable base (e.g., NaHCO₃) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the product.
2.1.3. Synthesis of 3-[2-(ethylamino)-1-hydroxyethyl]phenol
The 3'-hydroxy-α-(ethylamino)acetophenone (1 eq.) is dissolved in methanol or ethanol. Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of water. The solvent is removed under reduced pressure, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried, and concentrated to give 3-[2-(ethylamino)-1-hydroxyethyl]phenol, which is also known as Etilefrine.[1][2]
Stage 2: Selective Esterification
2.2.1. Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate
The selective esterification of the phenolic hydroxyl group in the presence of the secondary alcohol and amine is a critical step. A plausible method involves the use of pivalic anhydride in the presence of a suitable catalyst.
To a solution of 3-[2-(ethylamino)-1-hydroxyethyl]phenol (1 eq.) in a non-polar aprotic solvent such as dichloromethane or THF, add pivalic anhydride (1.2 eq.) and a catalytic amount of a mild base like triethylamine or a Lewis acid catalyst. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stage 3: Hydrochloride Salt Formation
2.3.1. Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride
The purified [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final hydrochloride salt as a crystalline solid. The formation of amine salts with HCl is a well-established procedure.[3][4][5]
Predicted Characterization Data
The following tables summarize the predicted analytical data for the target compound based on the known data of structurally similar molecules, such as phenylephrine and its derivatives.[6][7][8]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (m, ~7.0-7.4 ppm), benzylic proton (-CH(OH)-, dd, ~4.8-5.0 ppm), methylene protons (-CH₂-N-, m, ~2.8-3.2 ppm), ethyl group protons (-CH₂-CH₃, q, ~2.6-2.8 ppm and t, ~1.1-1.3 ppm), tert-butyl protons (-C(CH₃)₃, s, ~1.3 ppm). The NH and OH protons will likely be broad singlets and their chemical shifts will be concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons (~115-160 ppm), ester carbonyl carbon (~177 ppm), benzylic carbon (-CH(OH)-) (~70 ppm), methylene carbon (-CH₂-N-) (~50 ppm), ethyl group carbons (~45 ppm and ~15 ppm), quaternary carbon of pivaloyl group (~39 ppm), methyl carbons of pivaloyl group (~27 ppm). |
| IR (cm⁻¹) | Broad O-H stretch from the secondary alcohol (~3300-3400 cm⁻¹), N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C=O stretch (ester, ~1750-1735 cm⁻¹), C-O stretch (ester, ~1250-1000 cm⁻¹), aromatic C=C stretches (~1600 and ~1475 cm⁻¹).[9][10][11][12] |
| Mass Spec. | Expected molecular ion peak. Common fragmentation patterns for amino alcohols include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and dehydration.[13][14] |
Predicted Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₅H₂₄ClNO₃ |
| Molecular Weight | 301.81 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The proposed multi-step synthesis is based on well-established chemical transformations. The detailed experimental protocols and predicted analytical data will serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who wish to synthesize and study this novel compound. It is important to note that the proposed reaction conditions may require optimization for optimal yields and purity. Standard analytical techniques should be employed to confirm the structure and purity of all intermediates and the final product.
References
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